

In-Depth Technical Guide: 3-Methoxypyridine-2-carboxylic Acid (CAS 16478-52-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxypyridine-2-carboxylic acid

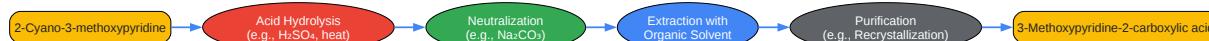
Cat. No.: B098498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxypyridine-2-carboxylic acid** (CAS Number: 16478-52-7), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and potential applications, with a focus on its role as a scaffold in the development of novel therapeutics.

Core Compound Properties


3-Methoxypyridine-2-carboxylic acid, also known as 3-Methoxypicolinic acid, is a substituted pyridine derivative. The presence of both a carboxylic acid and a methoxy group on the pyridine ring imparts unique electronic and steric properties, making it an attractive starting material for the synthesis of complex molecules.

Property	Value	Reference
CAS Number	16478-52-7	[1]
Molecular Formula	C ₇ H ₇ NO ₃	[1]
Molecular Weight	153.14 g/mol	[1]
IUPAC Name	3-methoxypyridine-2-carboxylic acid	[1]
Synonyms	3-Methoxypicolinic acid, 3-METHOXY-2-PYRIDINECARBOXYLIC ACID	[1]
Melting Point	159-160 °C (decomposes)	
Boiling Point	314.7±22.0 °C (Predicted)	
Density	1.284±0.06 g/cm ³ (Predicted)	
pKa	1.05±0.50 (Predicted)	
Appearance	Off-white to grey solid	
SMILES	COC1=C(N=CC=C1)C(=O)O	[1]

Synthesis and Purification

While a definitive, step-by-step published synthesis protocol for **3-Methoxypyridine-2-carboxylic acid** is not readily available in the searched literature, the synthesis of structurally similar compounds, such as substituted pyridine carboxylic acids, often involves the hydrolysis of a corresponding nitrile precursor. For instance, the synthesis of 3-Methylpyridine-2-carboxylic acid has been achieved by the hydrolysis of 2-cyano-3-methylpyridine using sulfuric acid.[\[2\]](#) A similar approach could likely be adapted for the synthesis of **3-Methoxypyridine-2-carboxylic acid** from 2-cyano-3-methoxypyridine.

Hypothetical Synthesis Workflow:

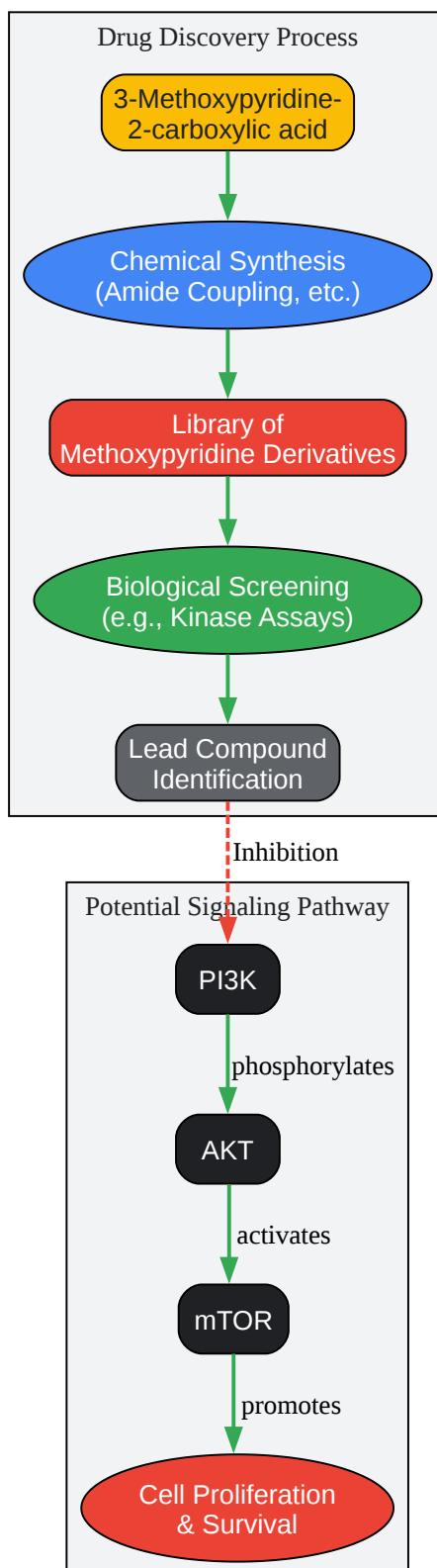
[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis workflow for **3-Methoxypyridine-2-carboxylic acid**.

Purification: Purification of the crude product would typically involve recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the final pure compound.[2]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of **3-Methoxypyridine-2-carboxylic acid**.


1. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of pyridine carboxylic acids.[3] A C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient is typically used.[3] Detection is commonly performed using a UV detector.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are crucial for structural elucidation. While a specific spectrum for the title compound was not found, the spectrum for the related compound 3-methoxypyridine is available and can provide an indication of the expected chemical shifts for the pyridine ring protons and the methoxy group.[4]
3. Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The methoxy and carboxylic acid functional groups of **3-Methoxypyridine-2-**

carboxylic acid provide valuable handles for chemical modification, allowing for its incorporation into larger, more complex molecules with potential therapeutic activity.

Potential as a Building Block for Kinase Inhibitors: A recent study on the design and synthesis of sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors highlights the potential of the methoxypyridine scaffold in targeting protein kinases.[5][6][7] The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway that is often dysregulated in cancer.[5][6][7] The methoxypyridine core can serve as a key pharmacophore, with the methoxy group potentially interacting with specific residues in the kinase active site. The carboxylic acid functionality of the title compound provides a convenient point for amide bond formation, enabling the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: Role in drug discovery and a relevant signaling pathway.

Safety Information

3-Methoxypyridine-2-carboxylic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Conclusion

3-Methoxypyridine-2-carboxylic acid is a valuable heterocyclic building block with considerable potential for application in drug discovery and medicinal chemistry. Its functional groups offer versatile handles for the synthesis of diverse molecular libraries. While detailed experimental protocols for its synthesis and analysis are not extensively documented in publicly available literature, its structural similarity to other pyridine carboxylic acids provides a basis for developing such procedures. The growing interest in methoxypyridine derivatives as kinase inhibitors suggests that **3-Methoxypyridine-2-carboxylic acid** will continue to be a compound of interest for researchers in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 13209540 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]

- 4. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Methoxypyridine-2-carboxylic Acid (CAS 16478-52-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098498#3-methoxypyridine-2-carboxylic-acid-cas-number-16478-52-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com